DSSTox_GSID_49066
DSSTox_GSID_49066
Posaconazole is a broad-spectrum, second generation, triazole compound with antifungal activity. Posaconazole strongly inhibits 14-alpha demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis. Compared to other azole antifungals, posaconazole is a significantly more potent inhibitor of sterol 14-alpha demethylase.
Posaconazole is a potent triazole antifungal agent used in the prevention of invasive fungal infections due to aspergillosis and candida in high risk patients. Posaconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a suspected but rare cause of clinically apparent acute drug induced liver injury.
Posaconazole is an N-arylpiperazine that consists of piperazine carrying two 4-substituted phenyl groups at positions 1 and 4. A triazole antifungal drug. It has a role as a trypanocidal drug. It is a member of triazoles, a N-arylpiperazine, an organofluorine compound, a member of oxolanes, an aromatic ether, a conazole antifungal drug and a triazole antifungal drug.
Posaconazole is a potent triazole antifungal agent used in the prevention of invasive fungal infections due to aspergillosis and candida in high risk patients. Posaconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a suspected but rare cause of clinically apparent acute drug induced liver injury.
Posaconazole is an N-arylpiperazine that consists of piperazine carrying two 4-substituted phenyl groups at positions 1 and 4. A triazole antifungal drug. It has a role as a trypanocidal drug. It is a member of triazoles, a N-arylpiperazine, an organofluorine compound, a member of oxolanes, an aromatic ether, a conazole antifungal drug and a triazole antifungal drug.
Brand Name:
Vulcanchem
CAS No.:
171228-49-2
VCID:
VC0540021
InChI:
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1
SMILES:
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Molecular Formula:
C37H42F2N8O4
Molecular Weight:
700.8 g/mol
DSSTox_GSID_49066
CAS No.: 171228-49-2
Inhibitors
VCID: VC0540021
Molecular Formula: C37H42F2N8O4
Molecular Weight: 700.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 171228-49-2 |
---|---|
Product Name | DSSTox_GSID_49066 |
Molecular Formula | C37H42F2N8O4 |
Molecular Weight | 700.8 g/mol |
IUPAC Name | 4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1 |
Standard InChIKey | RAGOYPUPXAKGKH-XAKZXMRKSA-N |
Isomeric SMILES | CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES | CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES | CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Appearance | Solid powder |
Colorform | White solid |
Melting Point | 170-172 °C |
Physical Description | Solid |
Description | Posaconazole is a broad-spectrum, second generation, triazole compound with antifungal activity. Posaconazole strongly inhibits 14-alpha demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis. Compared to other azole antifungals, posaconazole is a significantly more potent inhibitor of sterol 14-alpha demethylase. Posaconazole is a potent triazole antifungal agent used in the prevention of invasive fungal infections due to aspergillosis and candida in high risk patients. Posaconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a suspected but rare cause of clinically apparent acute drug induced liver injury. Posaconazole is an N-arylpiperazine that consists of piperazine carrying two 4-substituted phenyl groups at positions 1 and 4. A triazole antifungal drug. It has a role as a trypanocidal drug. It is a member of triazoles, a N-arylpiperazine, an organofluorine compound, a member of oxolanes, an aromatic ether, a conazole antifungal drug and a triazole antifungal drug. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Insoluble In water, 0.027 mg/L at 25 °C (est) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Posaconazole; Noxafil; SCH-56592; Schering 56592; Sch 56592; Schering 56592; |
Reference | 1: Tang P, Ma X, Wu D, Li S, Xu K, Tang B, Li H. 2: Farowski F, Cornely OA, Hartmann P. High intracellular concentrations of 3: Cornely OA, Duarte RF, Haider S, Chandrasekar P, Helfgott D, Jiménez JL, 4: Cornely OA, Duarte RF, Haider S, Chandrasekar P, Helfgott D, Jiménez JL, 5: Yang Y, Zhu X, Zhang F, Li W, Wu Y, Ding L. Stability-indicating HPLC method 6: Zhang H, Nguyen MH, Clancy CJ, Joshi R, Zhao W, Ensor C, Venkataramanan R, 7: Jacobsen AA, Papo YB, Sarro R, Weisse K, Strasswimmer J. Posaconazole 8: Girmenia C, Annino L, Mariotti B, Fanci R, Minotti C, Spadea A, Carotti A, 9: Deyo JC, Nicolsen N, Lachiewicz A, Kozlowski T. Salvage Treatment of 10: Heinz WJ, Cabanillas Stanchi KM, Klinker H, Blume O, Feucht J, Hartmann U, 11: Tang P, Wang L, Ma X, Xu K, Xiong X, Liao X, Li H. Characterization and In 12: Vanstraelen K, Colita A, Bica AM, Mols R, Augustijns P, Peersman N, 13: Dahlén T, Kalin M, Cederlund K, Nordlander A, Björkholm M, Ljungman P, 14: Ville S, Talarmin JP, Gaultier-Lintia A, Bouquié R, Sagan C, Le Pape P, Giral 15: Chen B, Trang V, Lee A, Williams NS, Wilson AN, Epstein EH Jr, Tang JY, Kim 16: Cendejas-Bueno E, Forastiero A, Ruiz I, Mellado E, Buitrago MJ, Gavaldà J, 17: Pham AN, Bubalo JS, Lewis JS 2nd. Comparison of posaconazole serum 18: Ricna D, Lengerova M, Palackova M, Hadrabova M, Kocmanova I, Weinbergerova B, 19: Sanchis M, Guarro J, Sutton DA, Fothergill AW, Wiederhold N, Capilla J. 20: Chan TS, Marcella SW, Gill H, Hwang YY, Kwong YL. Posaconazole vs fluconazole |
PubChem Compound | 147912 |
Last Modified | Nov 11 2021 |
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